![molecular formula C15H22N2O5S B7545888 (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B7545888.png)
(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone, also known as MMPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone selectively binds to and blocks the mGluR5 receptor, which is involved in regulating synaptic plasticity and neurotransmitter release in the brain. By blocking this receptor, (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone can modulate the activity of glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. In animal models, (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone has been shown to reduce cocaine self-administration and reinstatement, suggesting a potential role in treating addiction. (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamatergic neurotransmission. However, one limitation is its relatively low potency compared to other mGluR5 antagonists, which may require higher doses or longer treatment durations to achieve therapeutic effects.
Zukünftige Richtungen
For (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone research include exploring its potential therapeutic applications in other neurological and psychiatric disorders, as well as developing more potent and selective mGluR5 antagonists. Additionally, further studies are needed to elucidate the long-term effects of (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone treatment and its potential for inducing tolerance or dependence.
Synthesemethoden
(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone is synthesized through a multi-step process involving the reaction of 4-ethyl-3-methoxyphenol with 4-methylsulfonylpiperazine. The resulting product is then treated with formaldehyde to form the final compound, (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction. In preclinical studies, (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone has shown promising results in reducing anxiety-like behavior and improving cognitive function in animal models of these disorders.
Eigenschaften
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-22-13-6-5-12(11-14(13)21-2)15(18)16-7-9-17(10-8-16)23(3,19)20/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZMEORFLJORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.